

An In-Depth Analysis of GC-78-HCl: A Novel Therapeutic Candidate

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Compound of Interest

Compound Name: GC-78-HCl

Cat. No.: B12386192

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Introduction

GC-78-HCl is an emerging therapeutic agent that has demonstrated significant potential in preclinical models. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available in vitro and in vivo studies. The intended audience for this document includes researchers, scientists, and professionals involved in the various stages of drug development. This guide will delve into the molecular pathways modulated by **GC-78-HCl**, present key quantitative data from relevant experiments, and outline the methodologies employed in these pivotal studies.

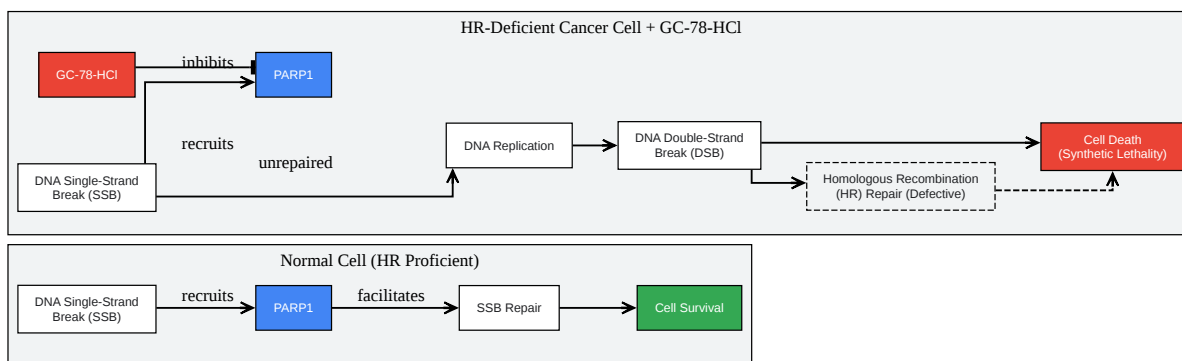
Core Mechanism of Action

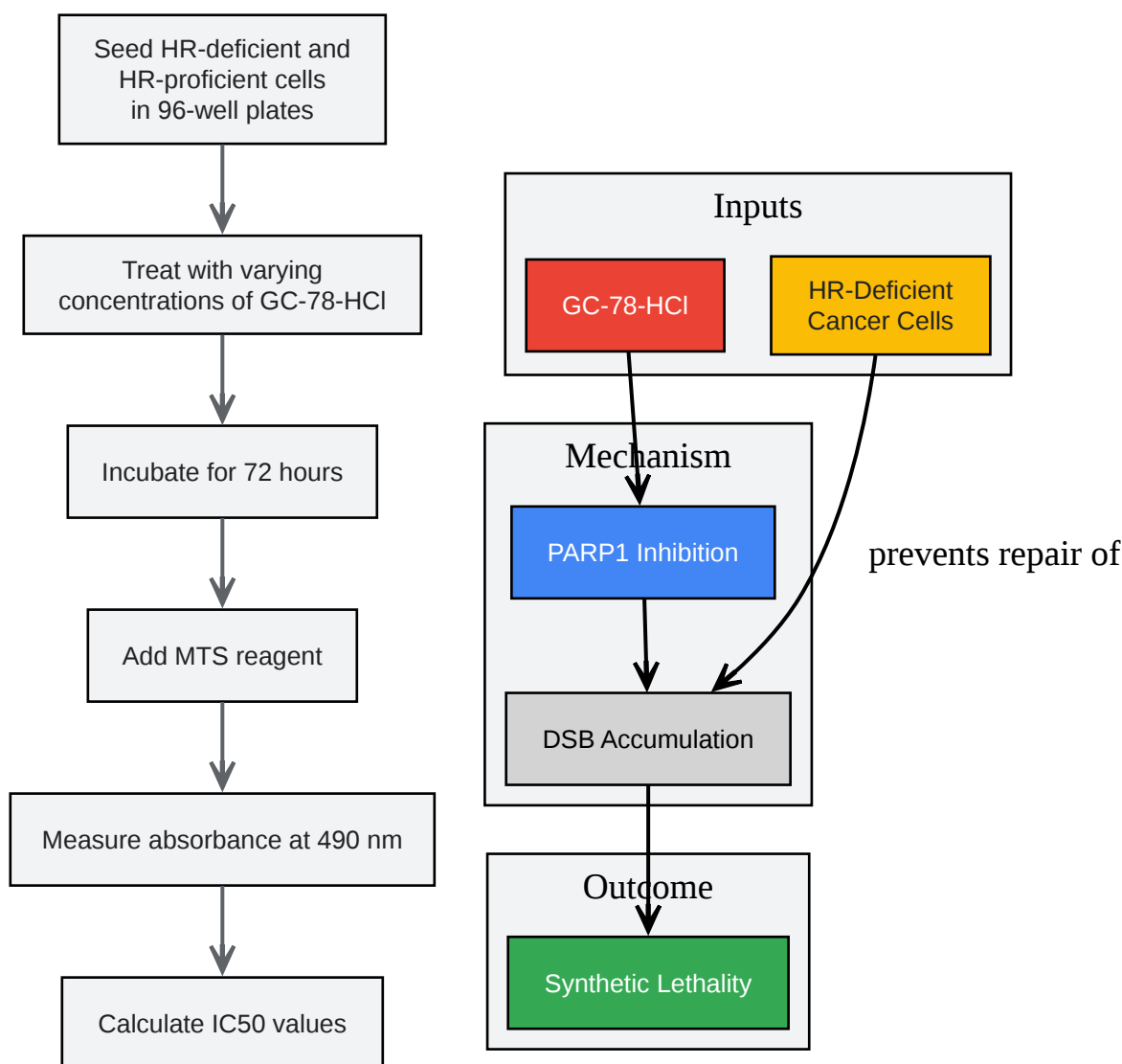
GC-78-HCl is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme involved in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP1, **GC-78-HCl** disrupts the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair, this accumulation of DSBs leads to synthetic lethality and subsequent cell death.

Signaling Pathway

The primary signaling pathway affected by **GC-78-HCl** is the DNA damage response pathway. The following diagram illustrates the mechanism of synthetic lethality induced by **GC-78-HCl** in

HR-deficient cancer cells.





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